

Deulinoleic acid as a potential therapeutic for Friedreich's ataxia

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Deulinoleic Acid for Friedreich's Ataxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Friedreich's ataxia (FA) is a debilitating neurodegenerative disease characterized by progressive ataxia, muscle weakness, and cardiomyopathy. The underlying pathology is a deficiency of the mitochondrial protein frataxin, leading to mitochondrial iron overload, increased oxidative stress, and subsequent cellular damage. A key mechanism of this damage is lipid peroxidation of polyunsaturated fatty acids (PUFAs) in mitochondrial membranes.

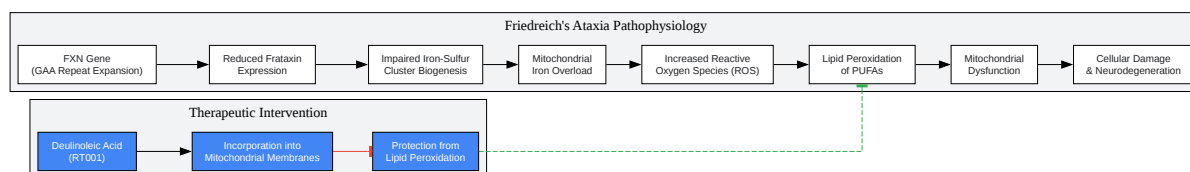
Deulinoleic acid (also known as RT001), a deuterated form of linoleic acid, has been investigated as a potential therapeutic agent. By reinforcing the bis-allylic sites of linoleic acid with deuterium, **deulinoleic acid** is designed to be more resistant to lipid peroxidation, thereby protecting mitochondrial membranes from oxidative damage and preserving their function. This technical guide provides a comprehensive overview of the preclinical and clinical research on **deulinoleic acid** for the treatment of Friedreich's ataxia.

Mechanism of Action

Friedreich's ataxia is initiated by a GAA trinucleotide repeat expansion in the FXN gene, which leads to reduced expression of frataxin.^[1] Frataxin is crucial for the assembly of iron-sulfur

clusters, which are essential components of the mitochondrial electron transport chain.[1] Frataxin deficiency results in mitochondrial iron accumulation and a pro-oxidant state, leading to increased production of reactive oxygen species (ROS).[1] These ROS readily attack PUFAs in mitochondrial membranes, initiating a chain reaction of lipid peroxidation that damages the membranes and impairs mitochondrial function.

Deulinoic acid is an isotopically stabilized form of linoleic acid, an essential omega-6 fatty acid. The hydrogen atoms at the bis-allylic positions of linoleic acid, which are the most susceptible to abstraction by ROS, are replaced with deuterium. This substitution creates a stronger carbon-deuterium bond, which significantly slows down the rate of hydrogen abstraction and subsequent lipid peroxidation. The proposed mechanism of action is that orally administered **deulinoic acid** is incorporated into cellular and mitochondrial membranes, replacing endogenous linoleic acid. This enrichment of membranes with the more robust deuterated PUFA is hypothesized to protect them from oxidative damage, thereby preserving mitochondrial function and mitigating the downstream pathological effects of frataxin deficiency.



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Figure 1: Proposed mechanism of action of **deulinoic acid** in Friedreich's ataxia.

Preclinical Studies

Preclinical investigations in cell models of Friedreich's ataxia have provided foundational evidence for the potential therapeutic efficacy of **deulinoic acid**.

Experimental Protocols

Cell Models:

- Yeast Model: A yeast strain with a knockout of the YFH1 gene, the yeast homolog of the human FXN gene.
- Murine Fibroblast Model: Murine fibroblasts with an I154F missense mutation in the Fxn gene.
- Human Fibroblast Model: Primary human fibroblasts derived from patients with Friedreich's ataxia (Coriell designation GM3665).[1]

Oxidative Stress Induction: To mimic the pro-oxidant state of Friedreich's ataxia, the cell models were challenged with oxidative stressors:

- Ferric Ammonium Citrate (FAC): To induce iron overload.
- Buthionine Sulfoximine (BSO): To inhibit glutathione synthesis, thereby depleting a key intracellular antioxidant.

Treatment: Cells were treated with either standard (non-deuterated) linoleic acid or **deulinoleic acid** at various concentrations.

Outcome Measures:

- Cell Viability: Assessed by measuring intracellular ATP levels using a chemiluminescence assay.
- Lipid Peroxidation: Measured using the fluorescent fatty acid analog C11-BODIPY(581/591) probe. An increase in fluorescence indicates a higher level of lipid peroxidation.[1]

Quantitative Data

Cell Model	Condition	Treatment	Outcome	Result
Yeast (yfh1 knockout)	Standard Media	Linoleic Acid	Cell Viability	Toxic in the micromolar range
Yeast (yfh1 knockout)	Standard Media	Deulinoleic Acid	Cell Viability	Eliminated the toxicity observed with linoleic acid
Murine Fibroblasts (I154F)	FAC + BSO	Deulinoleic Acid (16 μ M)	Cell Viability	Rescued cells from loss of viability (p<0.001)
Human FA Fibroblasts (GM3665)	FAC + BSO	Deulinoleic Acid	Lipid Peroxidation	Decreased lipid peroxidation

Data synthesized from Cotticelli et al., Redox Biology, 2013.

Clinical Trials

Deulinoleic acid has been evaluated in two key clinical trials in patients with Friedreich's ataxia.

Phase 1/2 Clinical Trial (NCT02445794)

A randomized, double-blind, comparator-controlled, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of **deulinoleic acid** in patients with Friedreich's ataxia.

Study Design:

- 19 patients were enrolled and randomized in a 2:1 ratio to receive either **deulinoleic acid** or a matching non-deuterated ethyl linoleate comparator.
- Two dose cohorts were studied: 1.8 g/day and 9.0 g/day .

- The treatment duration was 28 days.

Inclusion Criteria:

- Confirmed diagnosis of Friedreich's ataxia.

Exclusion Criteria:

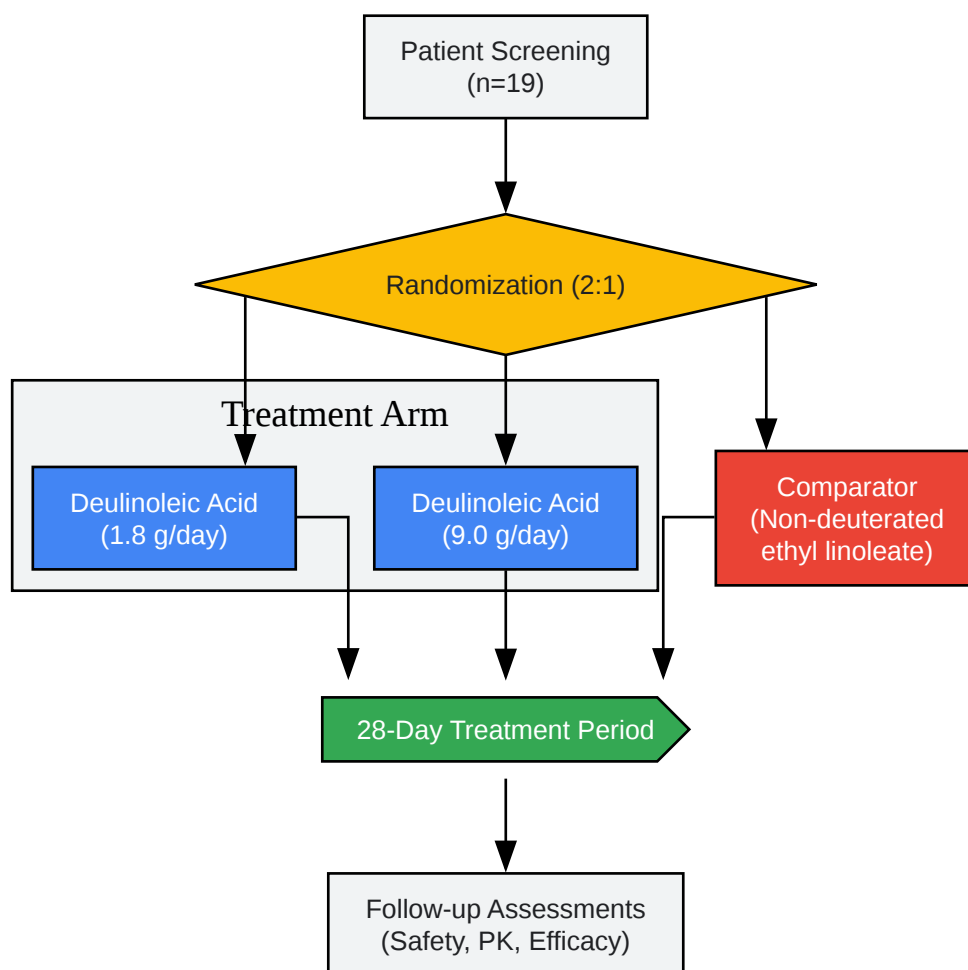
- Not detailed in the available abstract.

Primary Endpoints:

- Safety and tolerability, assessed by monitoring adverse events.
- Pharmacokinetics of **deulinoleic acid** and its metabolites in plasma.

Secondary Endpoints:

- Cardiopulmonary exercise testing (CPET) to assess peak workload and peak oxygen consumption (VO2 max).
- Timed 25-foot walk (T25FW).
- Friedreich's Ataxia Rating Scale (FARS-Neuro).



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References

- 1. Emerging therapies in Friedreich's ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Deulinoleic acid as a potential therapeutic for Friedreich's ataxia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860310#deulinoleic-acid-as-a-potential-therapeutic-for-friedreich-s-ataxia]

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